2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine
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Overview
Description
2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research and industry. The presence of both difluoromethoxy and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of pyridine derivatives with difluoromethyl ethers and trifluoromethylating agents under specific conditions. For example, trifluoromethyl triflate can be used as a source of the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of stable reagents and efficient catalytic systems is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Radical Reactions: The presence of fluorinated groups makes it suitable for radical trifluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl triflate, difluoromethyl ethers, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield pyridine derivatives with different functional groups, while radical reactions may produce fluorinated intermediates .
Scientific Research Applications
2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and materials
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorinated groups enhances its ability to form stable interactions with biological molecules, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar applications.
Trifluoromethyl ketones: Compounds with trifluoromethyl groups that are valuable in synthetic chemistry.
Uniqueness
2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(difluoromethoxy)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9)14-5-2-1-4(3-13-5)7(10,11)12/h1-3,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNNCWNERPLNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744608 |
Source
|
Record name | 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-65-0 |
Source
|
Record name | 2-(Difluoromethoxy)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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